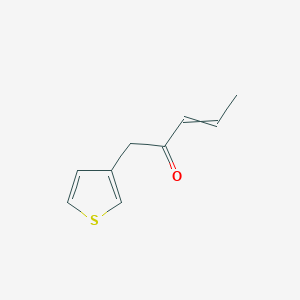
1-(Thiophen-3-yl)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-3-yl)pent-3-en-2-one is a chemical compound characterized by the presence of a thiophene ring attached to a pentenone chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-yl)pent-3-en-2-one typically involves the reaction of thiophene derivatives with appropriate alkenes or alkynes under specific conditions. One common method includes the use of 3-bromothiophene as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of catalysts such as palladium and bases like sodium hydroxide to facilitate the formation of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiophen-3-yl)pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(Thiophen-3-yl)pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-3-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Thiophen-2-yl)pent-3-en-2-one
- 1-(Furan-2-yl)pent-3-en-2-one
- 1-(Furan-3-yl)pent-3-en-2-one
- 5-Phenyl-1-(thiophen-2-yl)pent-2-en-1-one
- 5-Phenyl-1-(thiophen-3-yl)pent-2-en-1-one
Uniqueness
1-(Thiophen-3-yl)pent-3-en-2-one is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in organic electronics and medicinal chemistry .
Actividad Biológica
1-(Thiophen-3-yl)pent-3-en-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a thiophene ring attached to a pentenone chain, which contributes to its unique reactivity and biological interactions. The presence of the thiophene moiety is significant, as it is known to enhance the compound's pharmacological profile through various mechanisms.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth. Studies have shown that it can disrupt bacterial cell membranes and inhibit key metabolic pathways, leading to cell death.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It appears to interact with proteins involved in cell cycle regulation and apoptosis, enhancing its effectiveness against various cancer types.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Studies
Several studies have examined the biological activity of this compound in detail:
- Antimicrobial Study : A study evaluated the compound against various bacterial strains, including Staphylococcus aureus and Salmonella. The results demonstrated significant inhibition zones, indicating effective antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to be low, suggesting high potency against these pathogens .
- Cancer Cell Line Study : In vitro experiments on cancer cell lines revealed that this compound could significantly reduce cell viability. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis, with IC50 values suggesting it is a promising candidate for further development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(Thiophen-2-yl)butan-2-one | Thiophene + Butanone | Moderate antimicrobial activity |
| 4-Hydroxy-3-(1-thiophene-vinyl)-pentenone | Thiophene + Pentenone | Higher anticancer efficacy |
| 1-(3-Thienyl)ethanone | Thiophene + Ethyl | Limited biological activity |
Propiedades
Número CAS |
654643-33-1 |
|---|---|
Fórmula molecular |
C9H10OS |
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
1-thiophen-3-ylpent-3-en-2-one |
InChI |
InChI=1S/C9H10OS/c1-2-3-9(10)6-8-4-5-11-7-8/h2-5,7H,6H2,1H3 |
Clave InChI |
KQXVJWFPDZWHHH-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)CC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















